Cas no 853-39-4 (Decafluorobenzophenone)

Decafluorobenzophenone structure
Decafluorobenzophenone structure
Nombre del producto:Decafluorobenzophenone
Número CAS:853-39-4
MF:C13F10O
Megavatios:362.122538566589
MDL:MFCD00000295
CID:83136
PubChem ID:24846557

Decafluorobenzophenone Propiedades químicas y físicas

Nombre e identificación

    • Decafluorobenzophenone
    • bis(2,3,4,5,6-pentafluorophenyl)Methanone
    • Perfluorobenzophenone
    • Bis(perfluorophenyl)methanone
    • Benzophenone, decafluoro-
    • Methanone, bis(pentafluorophenyl)-
    • WWQLXRAKBJVNCC-UHFFFAOYSA-N
    • Decafluorobenzophenone, 97%
    • Q63395717
    • di2,3,4,5,6-pentafluorophenyl ketone
    • C13F10O
    • decafluorbenzophenon
    • NSC96914
    • Perfluorobenzophenone, 98%
    • KM2313
    • SBB0125
    • Benzophenone, decafluoro- (6CI, 7CI, 8CI)
    • Bis(2,3,4,5,6-pentafluorophenyl)methanone (ACI)
    • Methanone, bis(pentafluorophenyl)- (9CI)
    • NSC 96914
    • AS-41149
    • NSC-96914
    • EINECS 212-717-8
    • SCHEMBL661258
    • DTXCID20156992
    • Decafluorobenzophenone, Perfluorobenzophenone
    • D1631
    • NS00042484
    • MFCD00000295
    • AKOS007930379
    • CHEMBL2001102
    • NCI60_042160
    • DTXSID60234501
    • Bis(2,3,4,5,6-pentafluorophenyl)methanone #
    • DB-056863
    • methanone, bis(2,3,4,5,6-pentafluorophenyl)-
    • SY048898
    • 853-39-4
    • MDL: MFCD00000295
    • Renchi: 1S/C13F10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17
    • Clave inchi: WWQLXRAKBJVNCC-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(F)=C(F)C(F)=C(F)C=1F)C1C(F)=C(F)C(F)=C(F)C=1F
    • Brn: 2066476

Atributos calculados

  • Calidad precisa: 361.97900
  • Masa isotópica única: 361.978947
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 24
  • Cuenta de enlace giratorio: 2
  • Complejidad: 406
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 17.1
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Xlogp3: 4.3

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.6684 (estimate)
  • Punto de fusión: 90-95 °C (lit.)
  • Punto de ebullición: 206
  • Punto de inflamación: 137.4 °C
  • Coeficiente de distribución del agua: Soluble in methanol. Insoluble in water.
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidising agents.
  • PSA: 17.07000
  • Logp: 4.30860
  • Disolución: Not determined

Decafluorobenzophenone Información de Seguridad

  • Instrucciones de peligro: Irritant
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S37/39-S26
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT
  • Términos de riesgo:R36/37/38

Decafluorobenzophenone Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

Decafluorobenzophenone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1631-1G
Decafluorobenzophenone
853-39-4 >98.0%(GC)
1g
¥565.00 2024-04-15
eNovation Chemicals LLC
D748936-5g
DECAFLUOROBENZOPHENONE
853-39-4 98.0%
5g
$210 2024-06-07
Chemenu
CM100891-25g
bis(perfluorophenyl)methanone
853-39-4 95%
25g
$469 2022-06-10
TRC
D209908-1g
Decafluorobenzophenone
853-39-4
1g
$ 95.00 2022-06-05
Apollo Scientific
PC2140-1g
Decafluorobenzophenone
853-39-4 97%
1g
£55.00 2025-02-21
Alichem
A019119359-5g
Bis(perfluorophenyl)methanone
853-39-4 95%
5g
$174.24 2023-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
101893-5G
Decafluorobenzophenone
853-39-4
5g
¥2414.73 2023-12-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EF096-1g
Decafluorobenzophenone
853-39-4 98.0%(GC)
1g
¥542.0 2022-05-30
BAI LING WEI Technology Co., Ltd.
153255-1G
Decafluorobenzophenone, 98%
853-39-4 98%
1G
¥ 349 2021-07-08
TRC
D209908-250mg
Decafluorobenzophenone
853-39-4
250mg
$64.00 2023-05-18

Decafluorobenzophenone Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
The synthesis and rearrangement reactions of 2,3,4,5,6-pentafluorobenzyl methyl sulfoxide and 1,1-bis(pentafluorophenyl)methyl methyl sulfoxide
Brooke, Gerald M.; et al, Journal of Fluorine Chemistry, 1988, 41(2), 263-75

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Antimony pentafluoride ;  10 h, 200 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referencia
Formation of polyfluorofluorenes in the reactions of perfluoro-1,1-diphenylalkanes with antimony pentafluoride
Mezhenkova, Tatyana V.; et al, Journal of Fluorine Chemistry, 2018, 207, 59-66

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  0 °C; 4 h, rt
1.2 rt; 36 h, rt; 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
The Tris(pentafluorophenyl)methylium Cation: Isolation and Reactivity
Hoffmann, Kurt F. ; et al, Angewandte Chemie, 2022, 61(28),

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  2 h, reflux
Referencia
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds
Lorea, Benat; et al, Organic Letters, 2023, 25(48), 8590-8595

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Antimony pentafluoride ;  5 h, 22 °C
2.1 Reagents: Antimony pentafluoride ;  10 h, 200 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referencia
Formation of polyfluorofluorenes in the reactions of perfluoro-1,1-diphenylalkanes with antimony pentafluoride
Mezhenkova, Tatyana V.; et al, Journal of Fluorine Chemistry, 2018, 207, 59-66

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Antimony pentafluoride
1.2 Reagents: Water
Referencia
Antimony(V) fluoride
Olah, George A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Synthetic Routes 7

Condiciones de reacción
1.1 Catalysts: Antimony pentafluoride
1.2 Catalysts: Water
Referencia
Antimony(V) Fluoride
Olah, George A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Toluene ;  5 min, rt; 5 h, 110 °C
Referencia
Alcohols oxidation by oxygen O2 in presence of vanadoheteropoly acid (H5PMo10V2O40) as green catalyst
Norouzi, M.; et al, International Journal of ChemTech Research, 2010, 2(3), 1666-1672

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Silver fluoride Solvents: Propionitrile ;  1 h, rt
1.2 4 h, rt; 12 h, 75 - 80 °C
Referencia
Silver compounds in synthetic chemistry. Part 2. A convenient synthesis of 2,3,4,5,6-pentafluorophenones, C6F5COR, from pentafluorophenylsilver, AgC6F5, and the corresponding acid chlorides, RCOCl
Kremlev, Mikhail M.; et al, Journal of Fluorine Chemistry, 2005, 126(9-10), 1327-1331

Synthetic Routes 10

Condiciones de reacción
Referencia
Organothallium compounds. XIV. Thermal decomposition of some polyfluorobenzoatobis(polyfluorophenyl)thallium(III) compounds
Deacon, Glen B.; et al, Australian Journal of Chemistry, 1978, 31(8), 1709-24

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Dimethyl sulfoxide
2.1 -
Referencia
The synthesis and rearrangement reactions of 2,3,4,5,6-pentafluorobenzyl methyl sulfoxide and 1,1-bis(pentafluorophenyl)methyl methyl sulfoxide
Brooke, Gerald M.; et al, Journal of Fluorine Chemistry, 1988, 41(2), 263-75

Synthetic Routes 12

Condiciones de reacción
Referencia
Organothallium compounds. XIV. Thermal decomposition of some polyfluorobenzoatobis(polyfluorophenyl)thallium(III) compounds
Deacon, Glen B.; et al, Australian Journal of Chemistry, 1978, 31(8), 1709-24

Decafluorobenzophenone Raw materials

Decafluorobenzophenone Preparation Products

Decafluorobenzophenone Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:853-39-4)Decafluorobenzophenone
A1207258
Pureza:99%
Cantidad:25g
Precio ($):462.0